2-cyano-N-(2-methyl-5-nitrophenyl)acetamide
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Overview
Description
2-cyano-N-(2-methyl-5-nitrophenyl)acetamide is an organic compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic organic chemistry, particularly in the formation of heterocyclic compounds. The presence of both cyano and amide functional groups makes them highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-methyl-5-nitrophenyl)acetamide typically involves the reaction of 2-methyl-5-nitroaniline with cyanoacetic acid or its esters. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2-methyl-5-nitrophenyl)acetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can take part in condensation reactions to form heterocyclic compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride are commonly used.
Condensation Reactions: Aldehydes and ketones are typical reactants, often in the presence of acidic or basic catalysts.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Various substituted cyanoacetamides.
Condensation Reactions: Heterocyclic compounds such as pyrroles and pyrazoles.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
2-cyano-N-(2-methyl-5-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form bioactive heterocycles.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-methyl-5-nitrophenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electron-withdrawing group, making the compound more susceptible to nucleophilic attack. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2-nitrophenyl)acetamide
- 2-cyano-N-(4-nitrophenyl)acetamide
- 2-cyano-N-(2-methylphenyl)acetamide
Uniqueness
2-cyano-N-(2-methyl-5-nitrophenyl)acetamide is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and its potential biological activities. The methyl group can provide steric hindrance, while the nitro group can enhance the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions .
Biological Activity
2-cyano-N-(2-methyl-5-nitrophenyl)acetamide (CAS No. 219618-09-4) is an organic compound that belongs to the class of cyanoacetamides. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and drug development. The presence of both cyano and nitro functional groups enhances its reactivity and biological profile.
The compound features a cyano group (−C≡N), a nitro group (−NO2), and an acetamide moiety, making it versatile in synthetic organic chemistry. Its molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group acts as an electron-withdrawing entity, which can enhance the compound's susceptibility to nucleophilic attacks. Additionally, the nitro group can be reduced to form amino derivatives, potentially leading to diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of the nitro group is often linked to enhanced antibacterial activity against various pathogens.
- Anticancer Potential : Some derivatives of cyanoacetamides have been investigated for their anticancer properties, showing promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Compounds containing cyano and nitro groups have been studied for their ability to inhibit specific enzymes, which can be crucial in developing therapeutic agents for diseases such as cancer and infections.
Case Studies
- Antibacterial Activity : A study evaluating the antibacterial efficacy of various cyanoacetamides found that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli .
- Anticancer Studies : In vitro studies demonstrated that derivatives of cyanoacetamides could induce apoptosis in cancer cell lines. Specifically, compounds similar to this compound showed potential in inhibiting proliferation in breast cancer cell lines .
- Enzyme Inhibition : Research indicated that compounds with a similar structure could inhibit key enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is essential:
Compound | Structure | Biological Activity |
---|---|---|
This compound | Contains cyano and nitro groups | Antimicrobial, anticancer |
2-cyano-N-(4-nitrophenyl)acetamide | Similar structure but different substitution | Moderate antibacterial activity |
2-cyano-N-(2-nitrophenyl)acetamide | Similar structure with different nitro position | Lower anticancer activity |
Properties
IUPAC Name |
2-cyano-N-(2-methyl-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-2-3-8(13(15)16)6-9(7)12-10(14)4-5-11/h2-3,6H,4H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBVPKFHLBOLDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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